3-[(2-Thienylmethyl)amino]propanenitrile
Overview
Description
The compound "3-[(2-Thienylmethyl)amino]propanenitrile" is a chemical structure that is closely related to various synthesized compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar structures and their synthesis, characterization, and potential applications. For instance, the synthesis of metal dithiocarbamate derivatives based on an amine containing pyridyl and nitrile groups is closely related to the target compound . Additionally, the synthesis of 3-substituted-4-amino-[3,2-c]thienopyridines presents a method that could potentially be adapted for the synthesis of the target compound . Moreover, the synthesis of 1-(2-thienyl)-2-(methylamino)propane, a thiophene analogue of methamphetamine, provides context for the psychoactive properties of similar thienyl compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step protocols and various chemical reactions. For example, the preparation of metal dithiocarbamate complexes involves the use of amine, pyridyl, and nitrile groups, which are key functional groups in the target compound . The improved synthesis of 3-substituted-4-amino-[3,2-c]thienopyridines avoids the use of azides and high temperatures, suggesting a safer and more efficient pathway that could be relevant for synthesizing the target compound . The three-step protocol for synthesizing methiopropamine, a compound with a thienyl group similar to the target compound, could provide a foundation for the synthesis of "3-[(2-Thienylmethyl)amino]propanenitrile" .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(2-Thienylmethyl)amino]propanenitrile" has been characterized using various spectroscopic techniques and X-ray crystallography. The metal dithiocarbamate complexes exhibit specific bonding modes and electron delocalization, which are important for understanding the electronic structure of the target compound . The stereochemistry of new 1,3-thiazolidine systems based on related structures has been investigated, providing insights into conformational analysis and ring-chain tautomerism that could be relevant for the target compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Friedel-Crafts reactions, reductive cyclizations, and thiaminalisation with aryl(di)aldehydes . These reactions are crucial for constructing the thienyl and nitrile components of the target compound. The reactivity and interaction of these functional groups under different conditions can inform the synthesis and potential chemical reactions of "3-[(2-Thienylmethyl)amino]propanenitrile".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the target compound have been characterized through elemental analysis, spectroscopic data, and thermal analysis . The presence of specific IR bands and NMR signals provides information on the functional groups and their environment. The thermal stability of these compounds, as indicated by TGA analysis, is also important for understanding the robustness of the target compound . Additionally, the crystal structure analysis reveals non-covalent interactions such as hydrogen bonding, which are significant for the stability and solid-state properties of the target compound .
Scientific Research Applications
Synthesis of Heterocyclic Systems
3-[(2-Thienylmethyl)amino]propanenitrile and its analogs are used as precursors for synthesizing various heterocyclic systems, including imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications due to their chemical and biological properties (Drabina & Sedlák, 2012).
Preparation of Antimicrobial Substances
The compound is used as a key synthons for preparing a variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various bacteria and yeasts (Behbehani et al., 2011).
Theoretical Study of Nitriles
3-[(2-Thienylmethyl)amino]propanenitrile is part of a family of nitriles that have been studied for intramolecular hydrogen bonds and anomeric effects, which are essential in understanding their chemical properties and reactivity (Fernández et al., 1992).
Catalyst in Synthesis Processes
It has been used in copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes, serving as a potential strategy for synthesizing corresponding amino acids (Xu et al., 2014).
properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFMEXOLTWXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Thienylmethyl)amino]propanenitrile |
Synthesis routes and methods
Procedure details
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